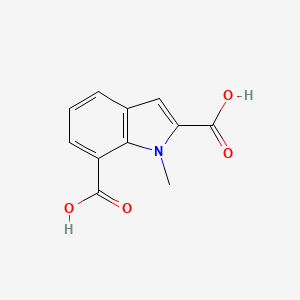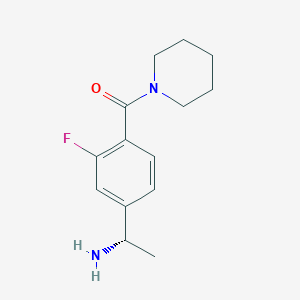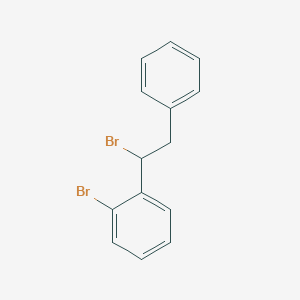
2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a methyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial production.
化学反応の分析
Types of Reactions
2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-6-phenyl-pyridin-3-ylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Methyl-6-(4-chlorophenyl)-pyridin-3-ylamine: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and interactions.
2-Methyl-6-(4-methylphenyl)-pyridin-3-ylamine: The presence of a methyl group instead of a trifluoromethyl group alters its physical and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C13H11F3N2 |
|---|---|
分子量 |
252.23 g/mol |
IUPAC名 |
2-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-amine |
InChI |
InChI=1S/C13H11F3N2/c1-8-11(17)6-7-12(18-8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,17H2,1H3 |
InChIキー |
TUNQQEGPHXFHLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B8299699.png)




![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B8299748.png)



![Ethyl 4,7-dihydro-7-oxo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B8299767.png)


![N-[2-(ethylamino)ethyl]-p-toluenesulfonamide](/img/structure/B8299792.png)
![6-[(4-Fluorophenyl)oxy]-3-pyridinecarbonyl chloride](/img/structure/B8299794.png)
